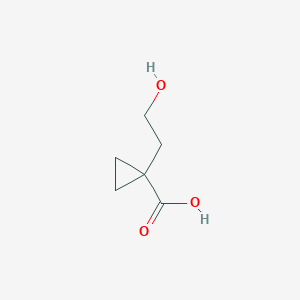

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-3-6(1-2-6)5(8)9/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKIKUWNCYMSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520462-70-7 | |

| Record name | 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document is structured to provide not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for each synthetic route.

Introduction

This compound is a bifunctional molecule incorporating a rigid cyclopropane scaffold, a carboxylic acid moiety, and a primary alcohol. This unique combination of features makes it an attractive synthon for the development of novel pharmaceuticals and advanced polymers. The cyclopropane ring introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The carboxylic acid and hydroxyl groups provide handles for further chemical modification and polymerization. This guide explores three distinct and plausible synthetic strategies to access this target molecule, each with its own set of advantages and challenges.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different angles. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of synthesis, and stereochemical considerations. This guide will detail three primary strategies:

-

Pathway 1: Malonic Ester Synthesis. A classical approach involving the construction of the cyclopropane ring from an appropriately substituted malonic ester.

-

Pathway 2: Cyclopropanation of an Olefin Precursor. A convergent approach that relies on the formation of the cyclopropane ring from an acyclic precursor containing the required carbon skeleton.

-

Pathway 3: Functional Group Transformation on a Cyclopropane Core. A strategy that begins with a pre-formed cyclopropane ring and introduces the desired functional groups through subsequent chemical modifications.

Pathway 1: Malonic Ester Synthesis

This classical approach builds the cyclopropane ring from diethyl malonate through a sequence of alkylation and cyclization reactions. The key advantage of this pathway is the ready availability and low cost of the starting materials.

Mechanistic Rationale

The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then be alkylated with a protected 2-haloethanol. A subsequent cyclization with 1,2-dibromoethane, followed by hydrolysis and decarboxylation, yields the target molecule.[1]

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

-

To a solution of sodium ethoxide (1.05 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature.

-

After stirring for 30 minutes, add 2-(benzyloxy)ethyl bromide (1.0 eq.) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mono-alkylated product.

Step 2: Cyclization

-

To a fresh solution of sodium ethoxide (1.05 eq.) in ethanol, add the crude mono-alkylated malonic ester from the previous step.

-

Add 1,2-dibromoethane (1.1 eq.) and reflux the mixture for 8-12 hours.[2]

-

Work-up the reaction as described in Step 1 to obtain the crude cyclopropyl-substituted malonic ester.

Step 3: Hydrolysis, Decarboxylation, and Deprotection

-

Heat the crude cyclopropyl malonic ester in a 6 M aqueous HCl solution at reflux for 12-18 hours.

-

Cool the solution and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the residue in ethanol and subject it to hydrogenolysis using 10% Pd/C under a hydrogen atmosphere to cleave the benzyl ether.[3]

-

Filter the catalyst and concentrate the filtrate to yield the final product.

| Step | Reactants | Reagents | Key Parameters | Expected Yield |

| 1 | Diethyl malonate, 2-(benzyloxy)ethyl bromide | NaOEt, Ethanol | Reflux, 4-6 h | 70-80% |

| 2 | Mono-alkylated malonate, 1,2-dibromoethane | NaOEt, Ethanol | Reflux, 8-12 h | 40-50% |

| 3 | Cyclopropyl malonic ester | 6M HCl, H₂, Pd/C | Reflux, then hydrogenation | 80-90% |

Pathway 2: Cyclopropanation of an Olefin Precursor

This pathway involves the direct cyclopropanation of a suitable unsaturated ester. The Simmons-Smith reaction is the method of choice for this transformation due to its reliability and tolerance of various functional groups, including ethers used for hydroxyl protection.[4][5]

Mechanistic Rationale

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond of an alkene in a concerted, stereospecific manner.[6] The presence of a nearby ether oxygen can direct the cyclopropanation to occur on the same face of the molecule.

Experimental Protocol

Step 1: Simmons-Smith Cyclopropanation

-

Activate zinc dust by stirring with a 1 M HCl solution, followed by washing with water, ethanol, and diethyl ether. Prepare a zinc-copper couple by treating the activated zinc with a copper(II) acetate solution.

-

To a suspension of the zinc-copper couple in anhydrous diethyl ether, add diiodomethane (2.0 eq.) dropwise.

-

After the initial exotherm subsides, add a solution of ethyl 4-(benzyloxy)but-2-enoate (1.0 eq.) in diethyl ether.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Filter the mixture and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclopropyl ester.

Step 2: Hydrolysis and Deprotection

-

Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate.

-

Perform hydrogenolysis of the resulting benzyl ether as described in Pathway 1, Step 3.

| Step | Reactant | Reagents | Key Parameters | Expected Yield |

| 1 | Ethyl 4-(benzyloxy)but-2-enoate | CH₂I₂, Zn-Cu | Room Temp, 24-48 h | 60-75% |

| 2 | Protected cyclopropyl ester | LiOH, H₂, Pd/C | Room Temp | 85-95% |

Pathway 3: Functional Group Transformation on a Cyclopropane Core

This approach starts with a readily available cyclopropane derivative and modifies its functional groups to arrive at the target molecule. A plausible route involves the hydroboration-oxidation of a vinyl-substituted cyclopropane.

Mechanistic Rationale

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond.[7] Borane (BH₃) adds to the less substituted carbon of the vinyl group, and subsequent oxidation with hydrogen peroxide in basic conditions replaces the boron atom with a hydroxyl group.[8] This method is highly regioselective and stereospecific (syn-addition).

Experimental Protocol

Step 1: Hydroboration-Oxidation

-

To a solution of ethyl 1-vinylcyclopropanecarboxylate (1.0 eq.) in anhydrous THF at 0 °C, add a 1 M solution of borane-THF complex (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture to 0 °C and slowly add a 3 M aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.

-

Cool the reaction, and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 2: Ester Hydrolysis

-

Hydrolyze the resulting ester using the procedure described in Pathway 2, Step 2 (without the deprotection step).

| Step | Reactant | Reagents | Key Parameters | Expected Yield |

| 1 | Ethyl 1-vinylcyclopropanecarboxylate | BH₃-THF, H₂O₂, NaOH | 0 °C to 50 °C | 75-85% |

| 2 | Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate | LiOH, THF/H₂O | Room Temp | >90% |

Conclusion

This technical guide has outlined three robust and scientifically sound pathways for the synthesis of this compound. The choice of the optimal route will be dictated by the specific requirements of the research or development program. The Malonic Ester Synthesis offers a cost-effective but potentially lower-yielding route. The Cyclopropanation of an Olefin Precursor via the Simmons-Smith reaction provides a reliable and stereocontrolled approach. Finally, the Functional Group Transformation of a pre-existing cyclopropane core offers an efficient pathway if the requisite starting material is accessible. Each of these strategies is supported by well-established chemical principles and provides a solid foundation for the successful synthesis of this valuable chemical entity.

References

-

Reddit. (2023, December 6). cyclopropanecarboxylic acid anyone have a recipe for it can't find anything for it's synthesis. r/OrganicChemistry. [Link]

-

Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

-

Organic Chemistry Tutor. (2022, September 26). Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415.

-

Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

-

Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6605. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]

-

Orgo Made Easy. (2014, February 18). Hydroboration Oxidation Mechanism Made Easy! ( Part 1 ) - Organic Chemistry [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2021, August 11). 22.7: Alkylation of Enolate Ions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

"1-(2-Hydroxyethyl)cyclopropanecarboxylic acid" chemical properties

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction and Overview

This compound (CAS No. 1520462-70-7) is a bifunctional organic molecule that incorporates several key structural features of high interest to the fields of medicinal chemistry and organic synthesis.[1] Its architecture, comprising a strained cyclopropane ring, a carboxylic acid, and a primary alcohol, offers a unique combination of rigidity and reactive potential. The cyclopropane moiety, in particular, is a valuable scaffold in drug design, known for imparting conformational constraint, which can lead to improved metabolic stability and enhanced binding affinity to biological targets.[2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical and spectroscopic properties, propose a logical synthetic pathway, explore its chemical reactivity, and discuss its potential applications as a versatile building block in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 1520462-70-7 | [1][3] |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Synonyms | Cyclopropanecarboxylic acid, 1-(2-hydroxyethyl)- | [1] |

| Predicted LogP | 0.0895 | [4] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

Spectroscopic Characterization (Predictive Analysis)

Definitive spectral data for this specific molecule is not widely published. However, based on its functional groups and the well-established principles of spectroscopic interpretation, we can predict its characteristic spectral features with a high degree of confidence.[5][6]

Caption: Structure of this compound with atom numbering for spectral assignment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropane methylene protons.

-

-COOH (1H): A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-CH₂-OH (2H, C6): A triplet around 3.6-3.8 ppm, coupled to the adjacent C5 methylene group.

-

-CH₂-C(ring) (2H, C5): A triplet around 1.8-2.0 ppm, coupled to the C6 methylene group.

-

Cyclopropane Protons (4H, C2 & C3): These four protons are chemically non-equivalent. They will appear as a complex series of multiplets in the upfield region (approx. 0.5-1.5 ppm). The protons cis to the carboxylic acid will likely be shifted slightly downfield compared to the trans protons due to anisotropic effects.

¹³C NMR Spectroscopy

-

-COOH (C4): The carboxylic acid carbon will be the most downfield signal, typically in the 175-185 ppm range.

-

-CH₂-OH (C6): Expected around 60-65 ppm.

-

-CH₂-C(ring) (C5): Expected around 35-40 ppm.

-

Quaternary Cyclopropane Carbon (C1): A quaternary carbon, expected around 25-30 ppm.

-

Cyclopropane Methylene Carbons (C2, C3): These carbons will be the most upfield, typically in the 10-20 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present.[7]

-

O-H Stretch (Alcohol & Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹. This broadness is characteristic of the hydrogen-bonded O-H groups in the carboxylic acid dimer and the alcohol.[5]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the ethyl group. The cyclopropane C-H stretches may appear slightly above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band typically found between 1700 and 1725 cm⁻¹.[5]

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the C-O single bond of the carboxylic acid and alcohol.

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 130. Key fragmentation patterns would likely involve the loss of water (m/z = 112), the loss of the carboxyl group (m/z = 85), and cleavage of the ethyl side chain.

Proposed Synthesis and Purification

While specific literature on the synthesis of this compound is scarce, a robust synthetic route can be proposed based on established organometallic chemistry and functional group manipulations. The Simmons-Smith cyclopropanation of an unmasked α,β-unsaturated carboxylic acid offers a direct and stereospecific approach, avoiding cumbersome protection-deprotection steps.[8] An alternative, versatile approach involves the modification of a pre-formed cyclopropane core.

Caption: High-level workflow for a plausible synthesis of the target molecule.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol outlines a conceptual pathway. Causality: The choice of protecting groups (e.g., silyl ether for the alcohol, ester for the acid) is critical to ensure selective reactions at different stages. Each step must be optimized for yield and purity.

-

Step 1: Synthesis of a Cyclopropane Precursor. A common starting point is the cyclopropanation of a suitable acrylate ester, such as t-butyl acrylate, using diethylzinc and diiodomethane (Simmons-Smith reaction) to form t-butyl cyclopropanecarboxylate. The t-butyl ester is chosen for its stability under basic conditions and ease of removal under acidic conditions.

-

Step 2: Introduction of the Side Chain. The α-proton of the cyclopropane ester can be deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C). The resulting carbanion is then quenched with an electrophile like 2-(t-butyldimethylsilyloxy)ethyl iodide. This introduces the protected hydroxyethyl side chain.

-

Step 3: Deprotection. The two protecting groups are removed sequentially. The t-butyldimethylsilyl (TBDMS) ether is cleaved using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) to reveal the primary alcohol. Subsequently, the t-butyl ester is hydrolyzed to the carboxylic acid using a strong acid like trifluoroacetic acid (TFA).

-

Purification. The final product would be purified from reaction byproducts and residual reagents. Given its polar nature, column chromatography on silica gel with a polar eluent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) or recrystallization would be appropriate methods.

Chemical Reactivity and Derivatization

The molecule's bifunctional nature allows for a wide range of selective chemical transformations, making it a versatile building block.

Caption: Key derivatization pathways from the core molecule.

-

At the Carboxylic Acid:

-

Esterification: Standard Fischer esterification with an alcohol under acidic catalysis yields the corresponding ester. Esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability, making them excellent candidates for prodrug design.[9]

-

Amidation: Reaction with amines using standard peptide coupling agents (e.g., EDC, HOBt) provides a wide range of amide derivatives.

-

-

At the Hydroxyl Group:

-

Oxidation: Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild reagents like Pyridinium chlorochromate (PCC). Further oxidation to the corresponding dicarboxylic acid is possible with stronger oxidants like Jones reagent.

-

Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields ether derivatives.

-

-

Stability of the Cyclopropane Ring: The three-membered ring is thermodynamically strained but kinetically stable. It is generally resistant to moderate acidic and basic conditions. However, ring-opening can occur under harsh conditions, such as catalytic hydrogenation at high pressure or with strong mineral acids, which can protonate the ring and facilitate nucleophilic attack.

Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable building block for drug discovery.

-

Rigid Scaffolding: The cyclopropane ring introduces a defined three-dimensional geometry into a molecule.[2] This conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency. By replacing a more flexible ethyl or propyl chain with a cyclopropane-containing fragment, medicinal chemists can lock a molecule into a more bioactive conformation.

-

Metabolic Stability: The cyclopropane ring lacks the C-H bonds adjacent to a π-system that are often susceptible to metabolic oxidation by cytochrome P450 enzymes. This can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Prodrug Development: As demonstrated with analogues, esters derived from cyclopropanecarboxylic acids exhibit significantly increased stability against hydrolysis compared to less sterically hindered esters.[9] This property can be exploited to design prodrugs with longer half-lives in circulation, allowing for less frequent dosing.[9]

-

Enzyme Inhibition: The strained ring system can mimic the transition states of certain enzymatic reactions, making cyclopropane derivatives potent enzyme inhibitors.[2] This molecule can serve as a starting point for designing inhibitors for various enzyme classes, such as proteases or synthases.

Safety, Handling, and Storage

| Hazard Consideration | Recommended Precaution |

| Contact Hazard | May cause skin and serious eye irritation or burns.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |

| Inhalation Hazard | Avoid breathing dust or vapors.[11] Handle in a well-ventilated area or under a chemical fume hood.[12] |

| Ingestion Hazard | Harmful if swallowed. Do not eat, drink, or smoke when handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

- Google Patents. (CN110862311A).

-

PubChem. 1-(2-Carboxyethyl)cyclopropane-1-carboxylic acid. [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

- Google Patents. (US5504245A).

-

Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

-

Anderson, M. O., & Zuev, D. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 449–452. [Link]

-

YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

-

UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. This compound | 1520462-70-7 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1520462-70-7|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. m.youtube.com [m.youtube.com]

- 6. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)cyclopropanecarboxylic acid (CAS No. 1520462-70-7), a unique bifunctional molecule with significant potential in medicinal chemistry and drug development. This document will delve into its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough discussion of its applications, particularly as a bioisosteric element to enhance the pharmacokinetic profiles of therapeutic agents.

Introduction: The Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered considerable attention in contemporary drug design. Its rigid structure and unique electronic properties offer medicinal chemists a powerful tool to modulate the biological activity and physicochemical properties of drug candidates. The incorporation of a cyclopropane moiety can lead to enhanced metabolic stability, improved potency, and reduced off-target effects.[1][2] Furthermore, the cyclopropane ring can act as a bioisostere for various functional groups, such as gem-dimethyl groups, alkenes, and even aromatic rings, allowing for fine-tuning of a molecule's shape and electronic distribution.[3][4][5]

This compound is a particularly interesting building block as it incorporates two key functional groups: a carboxylic acid and a primary alcohol. This dual functionality allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1520462-70-7 | [6][7] |

| Molecular Formula | C₆H₁₀O₃ | [7] |

| Molecular Weight | 130.14 g/mol | [7] |

| SMILES | OCCC1(CC1)C(O)=O | [7] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge |

Proposed Synthesis of this compound

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the carboxylic acid, leading back to a primary alcohol, which in turn can be formed from the cyclopropanation of an alkene.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol

Step 1: Simmons-Smith Cyclopropanation of But-3-en-1-ol

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes.[8] The hydroxyl group of the allylic alcohol, but-3-en-1-ol, is expected to direct the cyclopropanation to the same face of the double bond.[9]

Caption: Proposed Simmons-Smith cyclopropanation of but-3-en-1-ol.

Protocol:

-

Preparation of the Zinc-Copper Couple (if not using diethylzinc): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add zinc dust (2.0 eq). Wash the zinc dust sequentially with 1 M HCl, deionized water, and ethanol, then dry under vacuum. Add a solution of copper(II) acetate in glacial acetic acid and stir for 30 minutes. Decant the solution and wash the resulting zinc-copper couple with diethyl ether and dry under a stream of nitrogen.

-

Reaction Setup: Suspend the activated zinc-copper couple (or introduce diethylzinc, 1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred suspension, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour at room temperature.

-

Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of but-3-en-1-ol (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(hydroxymethyl)cyclopropan-1-yl)methanol.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The organozinc reagent is sensitive to moisture, necessitating the use of anhydrous solvents and a nitrogen atmosphere.

-

Activation of Zinc: The zinc-copper couple is more reactive than zinc dust alone, facilitating the formation of the organozinc carbenoid.

-

Slow Addition: Dropwise addition of diiodomethane and the allylic alcohol helps to control the exothermic reaction and prevent the formation of byproducts.

-

Aqueous Workup: The ammonium chloride quench hydrolyzes any remaining organozinc species and facilitates the separation of the organic product.

Step 2: Selective Oxidation to this compound

The primary alcohol of the diol intermediate needs to be selectively oxidized to a carboxylic acid in the presence of the other primary alcohol. This can be achieved using a variety of modern oxidation methods, such as a TEMPO-catalyzed oxidation.

Caption: Proposed selective oxidation to the target molecule.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the diol intermediate (1.0 eq) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Addition of Catalysts: Add a catalytic amount of TEMPO (0.05 eq) and sodium bromide (0.1 eq) to the vigorously stirred biphasic mixture.

-

Oxidation: Cool the mixture to 0 °C and add a solution of sodium hypochlorite (1.2 eq, household bleach) dropwise, maintaining the temperature below 5 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removal of the solvent, the crude product can be purified by crystallization or flash column chromatography on silica gel to yield this compound.

Causality behind Experimental Choices:

-

Biphasic System: The use of a biphasic system with a phase-transfer catalyst (NaBr) allows for the efficient oxidation of the water-insoluble organic substrate.

-

TEMPO Catalyst: TEMPO is a mild and selective catalyst for the oxidation of primary alcohols to carboxylic acids in the presence of a stoichiometric oxidant like bleach.

-

Controlled Temperature: Maintaining a low temperature is crucial to control the exothermicity of the oxidation and to prevent over-oxidation or side reactions.

Characterization

While experimental spectral data for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy:

-

Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between δ 0.5 and 1.5 ppm, as complex multiplets due to geminal and cis/trans coupling.

-

Ethyl Protons: The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet around δ 3.6 ppm. The methylene group attached to the cyclopropane ring (-C-CH₂-) would likely be a triplet around δ 1.8 ppm.

-

Hydroxyl and Carboxylic Acid Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons will be broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Cyclopropane Carbons: The carbons of the cyclopropane ring are expected to have characteristic upfield chemical shifts. The quaternary carbon would be further downfield than the two CH₂ groups.

-

Ethyl Carbons: The carbon of the -CH₂OH group would be around δ 60 ppm, and the carbon of the -C-CH₂- group would be around δ 35 ppm.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of δ 170-180 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the hydrogen-bonded O-H stretching of the carboxylic acid and the alcohol.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O Stretch: An absorption band in the region of 1300-1200 cm⁻¹ for the C-O stretching of the carboxylic acid and alcohol.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery.

Bioisosteric Replacement

The cyclopropane ring can serve as a rigid scaffold that mimics the spatial arrangement of other common motifs in drug molecules. This can lead to improved binding to the target protein and enhanced biological activity.[4] For example, the 1,1-disubstituted cyclopropane core can act as a bioisostere for a gem-dimethyl group, which is often a site of metabolic oxidation. Replacing a metabolically labile group with a stable cyclopropane ring can significantly improve the metabolic stability and half-life of a drug.[1]

Prodrug Strategies

Carboxylic acids are often incorporated into drug molecules to improve solubility. However, they can also lead to rapid clearance. Esterification of the carboxylic acid group of this compound to form a prodrug is a viable strategy to mask this polar group and improve oral bioavailability. Esters of cyclopropanecarboxylic acids have been shown to possess enhanced hydrolytic stability compared to other esters, which can be advantageous for controlling the rate of drug release.[10]

Scaffold for Library Synthesis

The bifunctional nature of this compound allows for the facile synthesis of compound libraries. The carboxylic acid and hydroxyl groups can be independently functionalized through a variety of reactions, such as esterification, amidation, and etherification, to generate a diverse set of molecules for high-throughput screening.

Caption: Key features and applications of this compound.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropane core and two reactive functional groups provides a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The proposed synthetic route, based on the well-established Simmons-Smith reaction and selective oxidation, offers a practical approach to access this valuable compound. As the demand for novel chemical matter in drug development continues to grow, the utility of such strategically functionalized building blocks is expected to increase significantly.

References

-

Kumar, A. K., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]

-

Bioisosteric Replacements. Chem-Space. [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020). RSC Medicinal Chemistry. [Link]

-

Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. [Link]

-

Simmons–Smith reaction. Wikipedia. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

-

Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Organic Letters. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

- Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.

-

Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap Eureka. [Link]

-

Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]

-

1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid. Molport. [Link]

- Process for the preparation of hydroxymethyl-cyclopropane.

-

Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

-

Reaction pathways of the Simmons-Smith reaction. (2003). Journal of the American Chemical Society. [Link]

-

Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. [Link]

-

1-(Hydroxymethyl)cyclopropanecarboxylic acid. PubChem. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

-

Cyclopropanecarboxylic acid. SpectraBase. [Link]

-

Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. [Link]

-

Cyclopropanecarboxylic acid. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem-space.com [chem-space.com]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 6. 1520462-70-7|this compound|BLD Pharm [bldpharm.com]

- 7. 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid | 1520462-70-7 | Buy Now [molport.com]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a fascinating bifunctional molecule, merges the unique stereochemical and conformational properties of a cyclopropane ring with the reactivity of both a carboxylic acid and a primary alcohol. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic signature, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development. By synthesizing theoretical knowledge with practical insights, this document serves as a vital resource for researchers aiming to leverage the distinct characteristics of this compound in their scientific endeavors.

Introduction: The Allure of the Cyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, has long captivated the interest of organic chemists and drug designers. Its inherent ring strain imparts unique electronic and conformational properties, often leading to enhanced biological activity and improved pharmacokinetic profiles of parent drug molecules. When functionalized, as in the case of this compound, the cyclopropane scaffold offers a rigid framework that can precisely orient pharmacophoric elements in three-dimensional space. This particular molecule, possessing both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond donor/acceptor (carboxylic acid), presents a compelling template for creating novel therapeutic agents.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The structure, confirmed by its SMILES notation O=C(C1(CCO)CC1)O, features a quaternary carbon atom within the cyclopropane ring, substituted with both a carboxylic acid group and a 2-hydroxyethyl chain.[1]

Spectroscopic Fingerprints

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl protons and the protons on the ethyl chain.

-

Cyclopropyl Protons: The methylene protons on the cyclopropane ring (at C2 and C3) would likely appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The high degree of strain in the cyclopropane ring often results in unusual chemical shifts and coupling constants.

-

Ethyl Protons: The two methylene groups of the 2-hydroxyethyl side chain would present as two distinct multiplets. The methylene group adjacent to the cyclopropane ring (-CCH₂CH₂OH) would likely resonate around 1.8-2.5 ppm, while the methylene group bearing the hydroxyl group (-CH₂CH₂OH) would be further downfield, around 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom.

-

Hydroxyl and Carboxylic Acid Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are expected to appear as broad singlets, with their chemical shifts being highly dependent on concentration and the solvent used. The carboxylic acid proton is typically found far downfield, in the range of 10-13 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework.

-

Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring (C1) would appear at a distinct chemical shift, likely in the range of 20-30 ppm. The two methylene carbons of the cyclopropane ring (C2 and C3) would resonate at a higher field, typically between 5 and 15 ppm.

-

Ethyl Carbons: The carbon of the methylene group attached to the cyclopropane ring is expected around 30-40 ppm, while the carbon bearing the hydroxyl group would be further downfield, in the 60-70 ppm range.

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and would appear in the region of 175-185 ppm.

-

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch: A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. A sharper O-H stretching band from the alcohol, likely around 3200-3500 cm⁻¹, may be superimposed on this broad signal.

-

C-H Stretch: Absorptions for the C-H stretching of the cyclopropane and ethyl groups would be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 130 would likely be observed. Key fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the ethyl side chain.

Synthesis Strategies and Methodologies

The synthesis of this compound presents an interesting challenge due to the presence of two reactive functional groups. Several synthetic routes can be envisioned, often involving the protection of one functional group while the other is being manipulated or the cyclopropane ring is being constructed.

General Approaches to Cyclopropanecarboxylic Acid Synthesis

Established methods for the synthesis of cyclopropanecarboxylic acids often serve as a foundation. These include:

-

Hydrolysis of Cyclopropyl Cyanide: A classic method involves the base-catalyzed cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to the carboxylic acid.[2]

-

Malonic Ester Synthesis: A versatile approach that can be adapted for substituted cyclopropanes.

-

Samarium-promoted Cyclopropanation: A direct and stereospecific method for synthesizing cyclopropanecarboxylic acids from α,β-unsaturated carboxylic acids using samarium metal and iodoform.[3]

Plausible Synthesis Protocol for this compound

A potential synthetic route could involve the protection of the hydroxyl group of a suitable starting material, followed by the formation of the cyclopropane ring and subsequent deprotection.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Hypothetical Protocol:

-

Protection: To a solution of 4-penten-1-ol in dichloromethane (DCM), add triethylamine followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected alcohol.

-

Cyclopropanation: Dissolve the protected alkene in DCM and treat with diethylzinc followed by diiodomethane (Simmons-Smith reaction). Stir at room temperature. After completion, quench the reaction carefully and purify the product to obtain the TBDMS-protected (cyclopropyl)methanol derivative.

-

Oxidation: The primary alcohol of the cyclopropylmethyl TBDMS ether is then oxidized to the carboxylic acid. This can be achieved using a two-step process, such as a Swern oxidation to the aldehyde followed by a Pinnick oxidation to the carboxylic acid, or a more direct oxidation using reagents like Jones reagent, taking care to avoid cleavage of the silyl ether.

-

Deprotection: Finally, the TBDMS protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield the desired this compound.

It is crucial to note that this is a hypothetical protocol and would require experimental optimization and validation.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block in drug discovery.

-

Scaffold for Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere for other cyclic or acyclic moieties, offering a way to fine-tune the conformational properties and metabolic stability of a lead compound.

-

Introduction of Rigidity: The rigid cyclopropane core can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target with high affinity and selectivity.

-

Modulation of Physicochemical Properties: The presence of both a hydroxyl and a carboxylic acid group allows for the modulation of solubility, lipophilicity, and hydrogen bonding potential, which are critical parameters for drug efficacy.

-

Potential as a Prodrug Moiety: The esterification of the carboxylic acid or the alcohol can be explored as a strategy to create prodrugs with improved pharmacokinetic properties. Research has shown that cyclopropanecarboxylic acid esters can exhibit enhanced hydrolytic stability.[4]

While specific biological activities for this compound are not extensively documented, the broader class of cyclopropane carboxylic acid derivatives has been explored for various therapeutic applications, including as inhibitors of leukotriene C4 synthase for the treatment of respiratory and inflammatory diseases.[5]

Conclusion and Future Perspectives

This compound stands as a molecule with significant untapped potential. Its unique combination of a rigid cyclopropane core and versatile functional groups makes it a valuable tool for medicinal chemists and materials scientists. Further research into efficient and scalable synthetic routes, along with a thorough investigation of its biological properties, will undoubtedly unlock new applications for this intriguing compound. The principles and methodologies outlined in this guide provide a solid foundation for researchers to embark on such explorations, paving the way for the development of novel therapeutics and advanced materials.

References

-

Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

- M. J. S. Dewar and S. D. Worley, J. Chem. Phys. 50, 654 (1969).

-

Eastwood, M. P., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(4), 593–596. [Link]

- Google Patents.

-

Organic Syntheses Procedure. cyclopropanecarboxylic acid. [Link]

-

Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

- Google Patents.

- Google Patents.

-

PubChem. 1-Hydroxy-1-cyclopropanecarboxylic acid. [Link]

-

PubMed. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

-

The NIST WebBook. Cyclopropanecarboxylic acid. [Link]

- Google Patents.

-

West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]

-

Publisso. 1,2-Dichloropropane – Evaluation of study results in biological material. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. westliberty.edu [westliberty.edu]

A Spectroscopic Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: An In-depth Technical Analysis for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive empirical data in publicly accessible databases, this document leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's structural features through the lens of modern spectroscopic techniques. We will delve into the theoretical underpinnings of the predicted spectral data, explain the causal relationships behind the expected spectroscopic signatures, and provide detailed protocols for the experimental acquisition of such data.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule incorporating a cyclopropane ring, a carboxylic acid, and a primary alcohol. The strained three-membered cyclopropane ring imparts unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry. The carboxylic acid and hydroxyl functionalities offer multiple points for chemical modification and potential biological interactions. Accurate structural elucidation is paramount for its application, and spectroscopic analysis is the cornerstone of this characterization. This guide will provide a foundational understanding of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its unique structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the different hydrogen environments in the molecule. The unique strain and anisotropy of the cyclopropane ring typically lead to upfield chemical shifts for its protons compared to acyclic analogues.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| -OH | 2.0 - 4.0 | broad singlet | - |

| -CH₂- (ethyl, adjacent to OH) | ~3.7 | triplet | ~6.5 |

| -CH₂- (ethyl, adjacent to ring) | ~1.9 | triplet | ~6.5 |

| Cyclopropane CH₂ (cis to substituent) | 0.8 - 1.0 | multiplet | - |

| Cyclopropane CH₂ (trans to substituent) | 0.6 - 0.8 | multiplet | - |

Causality Behind Predicted Shifts:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding, resulting in a characteristic downfield shift.[1]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet.

-

Ethyl Protons (-CH₂CH₂-): The methylene group attached to the hydroxyl is deshielded by the electronegative oxygen, appearing at a lower field than the methylene group adjacent to the cyclopropane ring. Both are expected to be triplets due to coupling with each other.

-

Cyclopropane Protons: The protons on the cyclopropane ring are significantly shielded due to the ring's diamagnetic anisotropy, causing them to appear at unusually high fields.[2][3][4] The diastereotopic nature of these protons (cis and trans to the substituent) leads to complex splitting patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 175 - 180 |

| C (quaternary, on ring) | 25 - 35 |

| -CH₂- (ethyl, adjacent to OH) | ~60 |

| -CH₂- (ethyl, adjacent to ring) | ~35 |

| Cyclopropane CH₂ | 10 - 20 |

Causality Behind Predicted Shifts:

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded due to the double bond and the electronegativity of the two oxygen atoms.[1]

-

Quaternary Cyclopropane Carbon: The carbon atom of the cyclopropane ring bearing the substituents will be downfield compared to the other ring carbons.

-

Ethyl Carbons (-CH₂CH₂-): Similar to the proton shifts, the carbon attached to the hydroxyl group is more deshielded.

-

Cyclopropane Methylene Carbons: The carbons of the cyclopropane ring are characteristically found at a high field in the ¹³C NMR spectrum.[5]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and alcohol functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Alcohol O-H | Stretching | 3200-3600 | Broad, Strong |

| C-H (sp³ hybridized) | Stretching | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |

| C-O | Stretching | 1210-1320 | Strong |

Interpretation of Key Bands:

-

O-H Stretching: The spectrum will likely show a very broad absorption band spanning from approximately 2500 to 3600 cm⁻¹, arising from the overlapping stretching vibrations of the carboxylic acid and alcohol O-H groups, both of which are involved in hydrogen bonding.[6][7]

-

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the carboxylic acid carbonyl group.[8]

-

C-O Stretching: A strong band in the fingerprint region, between 1210-1320 cm⁻¹, corresponds to the C-O stretching of the carboxylic acid.[6]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Plausible Loss from Molecular Ion |

| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₉O₂]⁺ | Loss of OH (17) |

| 85 | [C₅H₅O]⁺ | Loss of COOH (45) |

| 99 | [C₄H₇O₂]⁺ | Loss of CH₂OH (31) |

| 45 | [COOH]⁺ | - |

Analysis of Fragmentation Pathways:

-

Loss of Hydroxyl Radical (-OH): A peak at M-17 is a common fragmentation for carboxylic acids.[9]

-

Loss of Carboxyl Radical (-COOH): A peak at M-45 is another characteristic fragmentation of carboxylic acids.[9]

-

Loss of Hydroxymethyl Radical (-CH₂OH): Cleavage of the bond between the ethyl group and the cyclopropane ring can lead to the loss of a hydroxymethyl radical.

-

Alpha-Cleavage: The bond between the carbonyl carbon and the cyclopropane ring can cleave, leading to characteristic fragments.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Caption: Workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, guided by computational predictions, provides a robust framework for its structural confirmation. The unique signatures in NMR, IR, and MS, arising from the interplay of the cyclopropane ring, carboxylic acid, and alcohol functionalities, offer a clear and detailed picture of its molecular architecture. This guide serves as a valuable resource for researchers, enabling confident characterization and facilitating the exploration of this molecule's potential in various scientific domains. The provided protocols offer a standardized approach for obtaining high-quality experimental data to validate these predictions.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link][8]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link][6]

-

LibreTexts. (2023, October 30). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link][7]

-

Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][2]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link][10]

-

Baranac-Stojanović, M. (2013). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved from [Link][11]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link][5]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link][12]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link][3]

-

PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link][4]

-

Millersville University. (n.d.). IR handout.pdf. Retrieved from [Link][13]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link][1]

-

University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link][14]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][15]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][9]

Sources

- 1. Infrared Spectroscopy |Â Labster Virtual Labs [labster.com]

- 2. praxilabs.com [praxilabs.com]

- 3. Download NMR Predict - Mestrelab [mestrelab.com]

- 4. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 5. chemaxon.com [chemaxon.com]

- 6. Visualizer loader [nmrdb.org]

- 7. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. IR spectra simulation [zenodo.org]

- 10. acdlabs.com [acdlabs.com]

- 11. mlatom.com [mlatom.com]

- 12. app.nmrium.com [app.nmrium.com]

- 13. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 14. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive framework for the characterization of the solubility profile of a novel polar molecule, 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid .

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic and scientifically-grounded approach to understanding the multifaceted nature of solubility. We will delve into the theoretical underpinnings and practical execution of key experiments, emphasizing the causality behind methodological choices to ensure the generation of robust and reliable data.

The subject of our investigation, this compound, with its unique combination of a strained cyclopropane ring, a hydrophilic hydroxyethyl chain, and an ionizable carboxylic acid moiety, presents an interesting case study. The interplay of these functional groups is expected to govern its solubility behavior across a range of physiological and formulation-relevant conditions.

Physicochemical Properties and Structural Considerations

A thorough understanding of the molecular structure of this compound is the foundation for a logical approach to its solubility assessment.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 1520462-70-7 | [1] |

The presence of a carboxylic acid group dictates that the molecule's solubility will be highly dependent on the pH of the surrounding medium. The hydroxyethyl group is anticipated to enhance aqueous solubility through hydrogen bonding with water molecules.[2] Conversely, the cyclopropane ring, while small, introduces a degree of lipophilicity.[3] The unique structural and electronic properties of the cyclopropyl group can also influence the acidity of the carboxylic acid.[4]

| Prediction Software | Predicted pKa |

| ACD/Labs Percepta | 4.5 ± 0.2 |

| MarvinSketch | 4.6 |

These predicted values suggest that this compound is a weak acid, and its solubility is expected to increase significantly at pH values above its pKa.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility profile requires a multi-pronged experimental strategy. We will explore thermodynamic and kinetic solubility, the influence of pH and temperature, and solubility in various solvent systems.

I. Thermodynamic vs. Kinetic Solubility: Understanding the Equilibrium

It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different, yet complementary, insights into a compound's behavior.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium, where the dissolved solute is in equilibrium with the undissolved solid phase.[4] It is a critical parameter for understanding the maximum concentration achievable in a saturated solution and is essential for pre-formulation and biopharmaceutical classification.[5] The "gold standard" for its determination is the shake-flask method .[6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to precipitate over a shorter timeframe.[7][8] This high-throughput method is particularly useful in early drug discovery for rapid screening of large numbers of compounds.[9]

Diagram: Conceptual Difference between Thermodynamic and Kinetic Solubility

Caption: Theoretical pH-solubility profile for a weak acid.

Experimental Protocol: The thermodynamic shake-flask method described above should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4). [10]

IV. Solvent Screening for Formulation Development

To support the development of liquid formulations or for use in synthetic processes, it is essential to assess the solubility of this compound in a range of pharmaceutically acceptable solvents.

Recommended Solvents for Screening:

-

Aqueous: Deionized water, buffered solutions.

-

Alcohols: Ethanol, isopropanol, propylene glycol.

-

Ethers: Polyethylene glycol (PEG 400).

-

Other: Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

The experimental approach for solvent screening can be a miniaturized version of the shake-flask method to conserve compound.

V. Influence of Temperature on Solubility

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. Understanding the effect of temperature on solubility is important for controlling crystallization processes and for predicting stability during storage.

Experimental Protocol: The thermodynamic solubility is determined at various temperatures (e.g., 4°C, 25°C, 37°C, and 50°C) using the shake-flask method. The data can be used to calculate thermodynamic parameters such as the enthalpy and entropy of dissolution using the van't Hoff equation. [11]

VI. Solubility in Biorelevant Media

To gain a more predictive understanding of in vivo performance, solubility studies should be conducted in biorelevant media that mimic the composition of human intestinal fluids. [12]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the intestinal environment in a fasted state (pH ~6.5). [13][14]* Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the intestinal environment after a meal, which has a lower pH (~5.0) and higher concentrations of bile salts and lecithin. [13][14] These studies are particularly important for compounds with low aqueous solubility, as the presence of bile salts and phospholipids in these media can significantly enhance solubilization. [15]

Analytical Quantification

A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for the quantification of carboxylic acids. [16][17] Key Considerations for HPLC-UV Method Development:

-

Column: A C18 reversed-phase column is typically suitable. [18]* Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is often required to ensure the carboxylic acid is in its protonated form for good chromatographic peak shape.

-

Detection Wavelength: The wavelength of maximum absorbance for the compound should be used.

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity.

Alternatively, for high-throughput screening or when a chromophore is absent, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for solubility determination. [1][6][19]

Data Interpretation and Reporting

The results of the solubility studies should be compiled and presented in a clear and concise manner.

Table 1: Summary of Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | ||

| pH 1.2 Buffer | ||

| pH 4.5 Buffer | ||

| pH 6.8 Buffer | ||

| pH 7.4 Buffer | ||

| Ethanol | ||

| Propylene Glycol | ||

| FaSSIF | ||

| FeSSIF |

(Note: The table is a template for reporting experimental data.)

The pH-solubility data should be plotted to visualize the relationship between pH and solubility. This profile, in conjunction with the pKa value, will provide a comprehensive understanding of the ionization and dissolution behavior of this compound.

Conclusion

The systematic investigation of the solubility profile of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. By employing a scientifically rigorous and multi-faceted approach, researchers can generate the high-quality data necessary to inform formulation strategies, predict in vivo performance, and ultimately, accelerate the journey from discovery to clinical application. The principles and methodologies detailed herein provide a robust framework for the comprehensive solubility characterization of this and other novel chemical entities.

References

-

Biorelevant. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

-

Pharmaceutical Technology. (2011, November 2). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ACS Publications. (2019, August 21). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Ghiviriga, I. (2023, February 7). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]

- Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology, 24(7), 44-52.

-

Eurofins Scientific. (2024, May 11). Residual Solvents Testing. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

SciSpace. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1733-1744. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on waiver of in vivo bioavailability and bioequivalence studies for immediate-release solid oral dosage forms. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]

-

ThoughtCo. (2024, May 25). pH, pKa, and the Henderson-Hasselbalch Equation. Retrieved from [Link]

-

Scribd. (n.d.). Temperature Effects on Drug Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Sarmini, K., & Kenndler, E. (1999). Development of Methods for the Determination of pKa Values. Journal of Biochemical and Biophysical Methods, 40(1-2), 1-24. [Link]

-

International Journal of Molecular Sciences. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Molecules. (2021, July 1). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

-